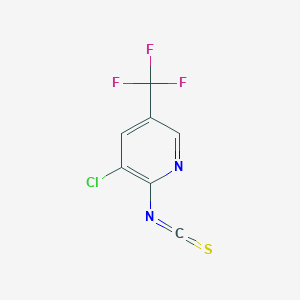

3-Chloro-2-isothiocyanato-5-(trifluoromethyl)pyridine

Beschreibung

3-Chloro-2-isothiocyanato-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative featuring a trifluoromethyl group and an isothiocyanate functional group. This compound is structurally significant due to its electron-withdrawing substituents (Cl, CF₃) and the reactive isothiocyanate (NCS) moiety, which enables nucleophilic addition reactions. For instance, pyridine derivatives with trifluoromethyl groups are prevalent in fungicides and insecticides due to their metabolic stability and lipophilicity .

Eigenschaften

IUPAC Name |

3-chloro-2-isothiocyanato-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF3N2S/c8-5-1-4(7(9,10)11)2-12-6(5)13-3-14/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYNADKXYDGKEPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)N=C=S)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 3-Chloro-2-isothiocyanato-5-(trifluoromethyl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-amine with thiophosgene under controlled conditions . The reaction typically requires an inert atmosphere and a suitable solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product.

In industrial production, the synthesis may involve the use of more efficient and scalable methods. For example, the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-amine with carbon disulfide and chlorine gas can be employed to produce 3-Chloro-2-isothiocyanato-5-(trifluoromethyl)pyridine on a larger scale .

Analyse Chemischer Reaktionen

3-Chloro-2-isothiocyanato-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Addition Reactions: The isothiocyanato group can react with nucleophiles, resulting in the formation of thiourea derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different oxidation states and products.

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 3-Chloro-2-isothiocyanato-5-(trifluoromethyl)pyridine is C7H2ClF3N2S, with a molecular weight of 238.62 g/mol. The compound features a pyridine ring substituted with a chloro group, an isothiocyanate functional group, and a trifluoromethyl group, which enhances its reactivity and solubility in organic solvents.

Organic Synthesis

3-Chloro-2-isothiocyanato-5-(trifluoromethyl)pyridine serves as an essential building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, enabling the formation of more complex organic molecules. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals due to its ability to introduce functional groups into target compounds.

Research indicates that this compound exhibits significant biological activity, particularly in enzyme inhibition and protein modification studies. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, potentially altering their activity. This property makes it a candidate for developing enzyme inhibitors that may be useful in treating various diseases.

Table 1: Biological Activities of 3-Chloro-2-isothiocyanato-5-(trifluoromethyl)pyridine

| Activity Type | Target | Effect |

|---|---|---|

| Enzyme Inhibition | Various enzymes | Potential inhibition observed |

| Anticancer Activity | Cancer cell lines (e.g., PC3) | Cytotoxic effects noted |

| Antimicrobial Activity | Bacterial strains | Inhibition of growth |

Pharmaceutical Development

The compound's reactivity has led to investigations into its potential therapeutic applications. Studies are ongoing to explore its role as a precursor for drug development, particularly in synthesizing compounds with enhanced pharmacokinetic properties.

Case Study 1: Enzyme Inhibition

A study investigated the interaction between 3-Chloro-2-isothiocyanato-5-(trifluoromethyl)pyridine and specific enzymes involved in metabolic pathways. The results demonstrated that the compound effectively inhibited enzyme activity in vitro, suggesting its potential as a therapeutic agent for metabolic disorders.

Case Study 2: Anticancer Research

In another research project focusing on anticancer properties, derivatives of this compound were tested against various cancer cell lines including prostate cancer (PC3) and lung cancer (A549). The findings indicated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutic agents, highlighting the compound's potential in cancer treatment.

Wirkmechanismus

The mechanism of action of 3-Chloro-2-isothiocyanato-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The isothiocyanato group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and the context of the interaction .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 3-Chloro-2-isothiocyanato-5-(trifluoromethyl)pyridine with structurally related pyridine derivatives, focusing on substituents, synthesis, reactivity, and applications.

Key Structural and Functional Differences

Reactivity of Functional Groups: The isothiocyanate group in the target compound reacts with amines to form thioureas, a key step in drug conjugation . Cyano (CN) groups (e.g., in 3-Chloro-2-cyano-5-(trifluoromethyl)pyridine) are versatile for hydrolysis to amides or carboxylic acids, enabling further functionalization . Sulfonate (OSO₂CF₃) and iodo substituents (e.g., in 2-Chloro-5-iodopyridine) enhance leaving-group ability, facilitating Suzuki-Miyaura or Ullmann couplings .

Synthetic Considerations: Environmental impact varies: The 2-cyano derivative’s synthesis avoids nitrile solvents, emphasizing green chemistry , whereas other methods (e.g., THF/NaH in ) require stringent anhydrous conditions.

Biological Relevance :

- The amine in 3-Chloro-5-(trifluoromethyl)pyridin-2-amine supports hydrogen bonding, critical for fungicidal activity in fluazinam .

- Trifluoromethyl groups universally enhance lipophilicity and metabolic stability across all analogs, improving agrochemical bioavailability .

Physical Properties :

- Substituent position (e.g., Cl at 2 vs. 3) influences electronic effects: Cl at position 3 (meta to CF₃) may deactivate the pyridine ring differently than Cl at position 2 (ortho) .

Biologische Aktivität

3-Chloro-2-isothiocyanato-5-(trifluoromethyl)pyridine (CAS No. 1360887-00-8) is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and applications in various fields, particularly in medicinal chemistry and agriculture.

The compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability. The presence of the isothiocyanate functional group also contributes to its reactivity and potential biological effects.

Anticancer Properties

Research has indicated that 3-chloro-2-isothiocyanato-5-(trifluoromethyl)pyridine exhibits anticancer activity . A study highlighted its ability to induce apoptosis in cancer cells, particularly through the activation of caspases, which are crucial in the apoptotic pathway. This compound has shown promise in inhibiting cell proliferation in various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15.0 | Caspase activation |

| MCF-7 | 12.5 | Cell cycle arrest |

| A549 | 10.0 | Apoptosis induction |

The above table summarizes the inhibitory concentration (IC50) values for different cancer cell lines, indicating that lower values suggest higher potency against those cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity . It demonstrated effectiveness against several bacterial strains, including E. coli and Staphylococcus aureus. The mechanism involves disrupting bacterial cell membranes and inhibiting protein synthesis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 32 |

| Staphylococcus aureus | 16 |

The biological activity of 3-chloro-2-isothiocyanato-5-(trifluoromethyl)pyridine is largely attributed to its ability to interact with specific molecular targets:

- Caspase Activation : Induces apoptosis by activating caspases, leading to programmed cell death.

- Protein Interaction : The trifluoromethyl group enhances binding affinity to target proteins involved in cell signaling pathways.

- Reactive Oxygen Species (ROS) Generation : Increases oxidative stress within cells, contributing to its anticancer effects.

Case Studies

A notable case study involved the evaluation of this compound's effects on human breast cancer cells (MCF-7). Treatment with varying concentrations resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at concentrations above 10 µM.

Another study assessed its antimicrobial efficacy against E. coli in vitro, demonstrating a substantial reduction in bacterial growth at MIC levels as indicated in the table above.

Applications

The potential applications of 3-chloro-2-isothiocyanato-5-(trifluoromethyl)pyridine extend beyond oncology:

- Agricultural Use : As a biopesticide due to its antimicrobial properties.

- Pharmaceutical Development : As a lead compound for designing new anticancer agents.

Q & A

Q. What are the recommended synthetic routes for 3-Chloro-2-isothiocyanato-5-(trifluoromethyl)pyridine?

A four-step synthesis strategy can be adapted from analogous trifluoromethylpyridine derivatives:

- Step 1 : N-Oxidation of the pyridine precursor using HO or peracetic acid.

- Step 2 : Chlorination at the 3-position using POCl or PCl.

- Step 3 : Introduction of the trifluoromethyl group via radical trifluoromethylation or halogen exchange (e.g., Cl → CF using CFCu reagents).

- Step 4 : Isothiocyanate functionalization at the 2-position via thiophosgene or thiourea intermediates under controlled pH (6–8) . Key Optimization : Use phase-transfer catalysts (e.g., CTAB) and anhydrous conditions for fluorination steps to improve yield (>80%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- H/C NMR : Resolve substituent effects on the pyridine ring (e.g., deshielding of protons near electron-withdrawing groups).

- GC-MS : Confirm molecular weight (MW: 252.56 g/mol) and purity (>97%) by retention time and fragmentation patterns.

- FT-IR : Identify the isothiocyanate stretch (~2050–2150 cm) and C-F vibrations (1100–1200 cm) . Data Conflict Resolution : Cross-validate using X-ray crystallography (if crystalline) or high-resolution mass spectrometry (HRMS) .

Q. What substitution reactions are feasible at the isothiocyanate group?

The isothiocyanate group (-NCS) reacts with:

- Amines : Forms thiourea derivatives under mild conditions (room temperature, polar solvents like DMF).

- Thiols : Generates dithiocarbamates in basic media (pH 9–10).

- Grignard Reagents : Nucleophilic attack yields thioamides (requires anhydrous THF, −78°C) . Note : Monitor reaction progress via TLC (silica gel, hexane/EtOAc 7:3) to avoid over-substitution.

Advanced Questions

Q. How can DFT calculations predict electronic properties and reactivity?

Use hybrid functionals (e.g., B3LYP with 20% exact exchange) to model:

- Electrostatic Potential Maps : Identify electrophilic/nucleophilic sites (e.g., isothiocyanate carbon).

- Frontier Molecular Orbitals : Predict regioselectivity in substitution reactions (HOMO-LUMO gaps < 5 eV indicate high reactivity) . Software Recommendations : Gaussian 16 with 6-311++G(d,p) basis set for accurate trifluoromethyl group modeling .

Q. How to address regioselectivity challenges in functionalizing the pyridine ring?

- Directing Groups : Install temporary groups (e.g., -OMe) at the 4-position to guide substitutions to the 2- or 6-positions.

- Metal Catalysis : Pd-mediated C-H activation (e.g., Suzuki-Miyaura coupling) for arylations at electron-deficient positions . Case Study : Schlosser’s work on regioexhaustive functionalization of chloro-trifluoromethylpyridines using sequential lithiation and quenching .

Q. What mechanistic pathways explain isothiocyanate substitution under varying pH?

- Acidic Conditions : Protonation of -NCS enhances electrophilicity, favoring amine nucleophiles (SN2 mechanism).

- Basic Conditions : Deprotonation of thiols (-SH → -S) accelerates dithiocarbamate formation (concerted mechanism). Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to track intermediates (λ 270–300 nm) .

Q. How to evaluate biological activity of derivatives via molecular docking?

- Target Selection : Focus on enzymes with hydrophobic active sites (e.g., kinases, cytochrome P450).

- Docking Workflow :

Prepare ligand (derivative) and receptor (PDB ID: 1ATP) structures using AutoDockTools.

Assign partial charges via Gasteiger method.

Run 100 Lamarckian GA simulations; validate with MM-PBSA binding energy calculations.

Anticancer Potential : Pyridine derivatives with trifluoromethyl groups show IC < 10 µM in mesothelioma models .

Q. How to assess compound stability under storage and reaction conditions?

- Thermal Stability : TGA/DSC analysis (decomposition onset >150°C indicates suitability for high-temperature reactions).

- Hydrolytic Stability : Accelerated aging in buffered solutions (pH 2–12) monitored by HPLC.

- Light Sensitivity : UV irradiation (254 nm, 24 hrs) followed by NMR to detect photodegradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.